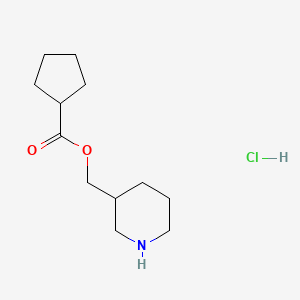![molecular formula C13H20ClNO2 B1397470 3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220036-77-0](/img/structure/B1397470.png)
3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
“3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H17NO2.ClH/c1-14-12-5-3-2-4-10(12)9-15-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Anti-inflammatory Activities
Research conducted by Ikuta et al. (1987) focused on synthesizing a series of compounds similar to 3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride, specifically 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. These compounds demonstrated potential as anti-inflammatory and analgesic agents, with some showing equipotent anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Antibiotic Analogue Synthesis
Hall et al. (1983) explored synthesizing analogues of anisomycin, which included compounds similar to this compound. These synthetic antibiotics demonstrated activities against protozoa and fungi, particularly the p-methylbenzyl and benzyl analogues (Hall et al., 1983).
Enantioselective Synthesis Studies
Calvez et al. (1998) investigated the enantioselective synthesis of 2,3-disubstituted piperidines using precursors similar to this compound. Their research contributed to developing methods for the synthesis of complex, chiral chemical structures (Calvez et al., 1998).
Visible-Light-Mediated Iminyl Radical Generation
Usami et al. (2018) studied the synthesis of pyrroline through the treatment of O-(4-methoxybenzyl) oxime ether under visible-light irradiation. This research highlights the potential of using light-mediated reactions in synthesizing compounds related to this compound (Usami et al., 2018).
Benzylic Hydroxylation Research
Miller et al. (1995) explored the benzylic hydroxylation of compounds such as p-methylanisole, which is structurally related to this compound. Their study contributed to understanding the oxidation mechanisms in similar compounds (Miller et al., 1995).
Safety and Hazards
properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-5-3-2-4-12(13)10-16-9-11-6-7-14-8-11;/h2-5,11,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFPDYNBFWEKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)

![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)

![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)